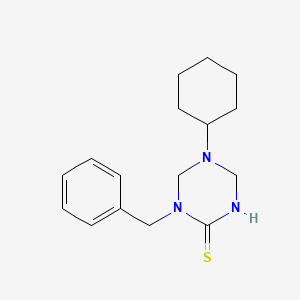![molecular formula C14H18N4O3 B5857948 N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5857948.png)
N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea, also known as DMPU, is a chemical compound that has gained attention in the field of scientific research due to its unique properties. DMPU is a versatile solvent that has been used in various chemical reactions and has shown promising results in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea is not well understood, but it is believed to act as a Lewis base due to the presence of the urea moiety. It can also act as a hydrogen bond acceptor due to the presence of the pyrazole moiety. This compound has been shown to stabilize various reactive intermediates, including carbanions, radicals, and cations, which makes it an ideal solvent for various chemical reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. This compound has also been shown to have low acute toxicity in rats and mice.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea has several advantages as a solvent for lab experiments. It has a high boiling point, low viscosity, and is a polar aprotic solvent. These properties make it an ideal solvent for various chemical reactions. This compound is also easily available and relatively inexpensive. However, this compound has some limitations. It is not a good solvent for reactions that require acidic or basic conditions, and it is not compatible with some materials, including some polymers and metals.
Future Directions
N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea has shown promising results in various chemical reactions, and it is expected to find more applications in the future. Some of the future directions for this compound include its use in the synthesis of new organic compounds, including pharmaceuticals and natural products. This compound can also be used in the development of new materials, including polymers and composites. Further studies are needed to understand the mechanism of action of this compound and its biochemical and physiological effects.
Synthesis Methods
N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea can be synthesized using various methods, but the most commonly used method is the reaction of 2,5-dimethoxyaniline with 1-methyl-1H-pyrazole-4-carboxaldehyde in the presence of urea and acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of this compound obtained using this method is high, and the purity of the product is also satisfactory.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea has been extensively used in scientific research due to its unique properties. It is a polar aprotic solvent that has a high boiling point and low viscosity. These properties make it an ideal solvent for various chemical reactions, including Grignard reactions, Suzuki coupling reactions, and Heck reactions. This compound has also been used as a solvent for the synthesis of various organic compounds, including peptides, heterocycles, and natural products.
properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[(1-methylpyrazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-18-9-10(8-16-18)7-15-14(19)17-12-6-11(20-2)4-5-13(12)21-3/h4-6,8-9H,7H2,1-3H3,(H2,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUUFUDIVSALIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5857879.png)
![N-1,3-benzodioxol-5-yl-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5857888.png)


![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5857901.png)

![N'-[(cyclohexylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5857910.png)
![5-(4-chlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5857916.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5857923.png)

![N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5857940.png)

![3-(difluoromethyl)-5-(methylthio)-N-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5857953.png)